
Anantine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anantine is a member of imidazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Anantine, along with its isomer isothis compound, has been the focus of chemical research, particularly in developing new synthetic routes. A stereoselective synthesis method involving thiyl radical addition-cyclization has been developed for these compounds (Naito, Honda, Miyata, & Ninomiya, 1993).
Biological Interactions and Fluorescence Studies
- This compound is a heptadecapeptide with a unique structure, containing tryptophan and histidine, which has been studied for its fluorescence characteristics. This research contributes to a deeper understanding of peptide interactions (Vos & Engelborghs, 1994).
Receptor Binding and Pharmacological Effects
- As a peptide, this compound has been noted for its ability to bind to receptors of the atrial natriuretic factor (ANF), exhibiting antagonist properties. Its unique amino acid sequence and cyclic structure have made it a subject of interest in pharmacological studies (Wyss, Lahm, Manneberg, & Labhardt, 1991).
Microbial Production and Isolation
- This compound's microbial origin from Streptomyces coerulescens and its isolation process have been well-documented. Understanding its production and extraction from microbial sources has implications for biotechnology and pharmaceutical research (Weber, Fischli, Hochuli, Kupfer, & Weibel, 1991).
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
(3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-18-9-14(17-10-18)13-8-16-15(19)12(13)7-11-5-3-2-4-6-11/h2-7,9-10,13H,8H2,1H3,(H,16,19)/b12-7+/t13-/m0/s1 |
InChI-Schlüssel |
UKNFHVAQMUDAFF-WHGQRRHOSA-N |
Isomerische SMILES |
CN1C=C(N=C1)[C@H]\2CNC(=O)/C2=C/C3=CC=CC=C3 |
SMILES |
CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3 |
Synonyme |
anantine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)



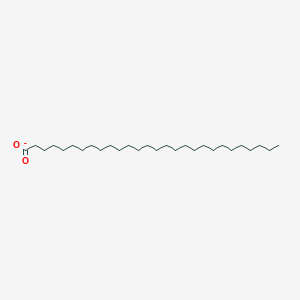
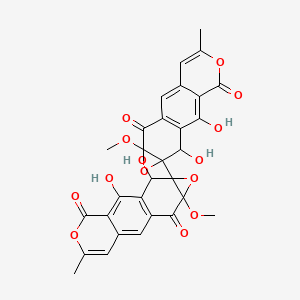
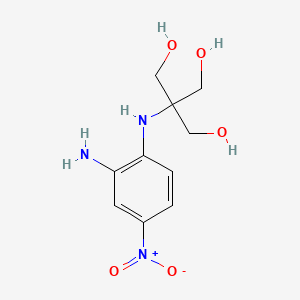
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
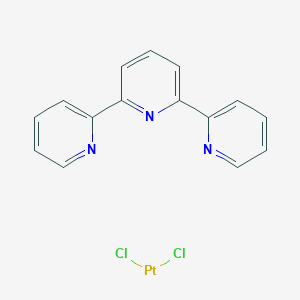

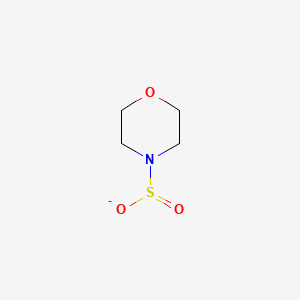
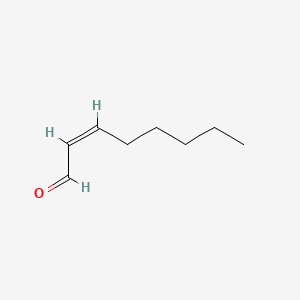
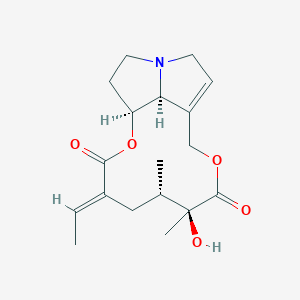
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)